

Synthesis of 5-Nitroisophthalic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Nitroisophthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **5-nitroisophthalic acid** from isophthalic acid, a crucial transformation for the production of various intermediates in the pharmaceutical and dye industries. This document details established experimental protocols, presents key reaction data in a structured format, and illustrates the underlying chemical processes through detailed diagrams.

Overview

5-Nitroisophthalic acid is a key chemical intermediate, notably in the synthesis of 5-aminoisophthalic acid, a precursor for certain active pharmaceutical ingredients (APIs) and specialized dyes.^[1] The primary method for its synthesis involves the electrophilic aromatic substitution of isophthalic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.^[1] The reaction proceeds with high selectivity and yield under controlled conditions. Both batch and continuous flow processes have been developed for its industrial production.

Physicochemical Properties

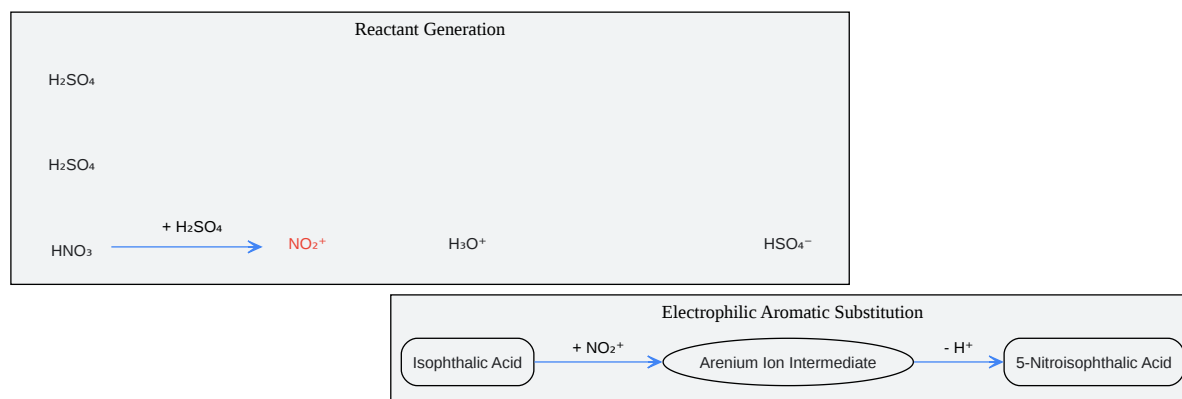
A summary of the key physicochemical properties of the reactant and the product is provided below for easy reference.

Property	Isophthalic Acid	5-Nitroisophthalic Acid
Molecular Formula	C ₈ H ₆ O ₄	C ₈ H ₅ NO ₆
Molecular Weight	166.13 g/mol	211.13 g/mol [1][2]
CAS Number	121-91-5	618-88-2[1][2]
Appearance	White crystalline powder	Light cream or white leafy crystalline powder[1][3]
Melting Point	345-348 °C	259-261 °C[1]
Solubility	Sparingly soluble in cold water; soluble in hot water and ethanol	Soluble in alcohol, ether, and hot water.[3] Water solubility: 1.5 g/L at 20°C.[1]

Reaction Mechanism and Pathway

The synthesis of **5-nitroisophthalic acid** from isophthalic acid is a classic example of an electrophilic aromatic substitution reaction. The key steps are:

- **Generation of the Nitronium Ion:** Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).
- **Electrophilic Attack:** The nitronium ion attacks the aromatic ring of isophthalic acid. The two carboxylic acid groups are deactivating and meta-directing. Therefore, the nitro group is directed to the C-5 position, which is meta to both carboxyl groups.
- **Deprotonation:** A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbocation intermediate (arenium ion), restoring the aromaticity of the ring and yielding the final product, **5-nitroisophthalic acid**.



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Figure 1. Reaction mechanism for the nitration of isophthalic acid.

Experimental Protocols

Several protocols for the synthesis of **5-nitroisophthalic acid** have been reported. Below are detailed methodologies for both a batch process and a continuous flow process.

Batch Synthesis Protocol

This protocol is adapted from a typical laboratory-scale batch synthesis.[3][4]

Materials:

- Isophthalic acid (40g, 0.24 mol)
- Concentrated sulfuric acid (104.3 mL, 1.92 mol)

- 60% Nitric acid (37.8g, 0.36 mol)

- Ice-water mixture

- Deionized water

Equipment:

- Three-necked round-bottom flask

- Mechanical stirrer

- Dropping funnel

- Thermometer

- Heating mantle

- Buchner funnel and flask

- Vacuum source

Procedure:

- To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (104.3 mL).
- While stirring, add isophthalic acid (40 g) to the sulfuric acid.
- Heat the mixture to 60°C and stir for 30 minutes to ensure complete dissolution.
- Slowly add 60% nitric acid (37.8 g) dropwise over a period of 2 hours, maintaining the reaction temperature at 60°C.
- After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 2 hours.
- Cool the reaction mixture to below 50°C and then slowly add 100 mL of water dropwise.

- Pour the cooled reaction mixture into an ice-water mixture with vigorous stirring to precipitate the product.
- Filter the crude product using a Buchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral.
- Dry the product under vacuum at 60°C to a constant weight. The expected yield is approximately 34.6 g (68.4%).^[3]
- The crude product can be further purified by recrystallization from hot water.

Continuous Flow Synthesis Protocol

This protocol describes a continuous synthesis method that offers advantages in terms of safety, efficiency, and scalability.^[5]

Materials:

- Isophthalic acid solution (12 wt% in concentrated sulfuric acid)
- 65% Concentrated nitric acid
- Concentrated sulfuric acid
- Deionized water

Equipment:

- Multiple constant flow pumps
- Micromixers or T-junctions
- Tubular or coil reactors with temperature control zones
- Continuous stirring microreactor for quenching
- Filtration and drying equipment

Procedure:

- **Mixed Acid Preparation:** Pump concentrated sulfuric acid and 65% concentrated nitric acid at controlled flow rates (e.g., 2 mL/min each) into a temperature-controlled zone (e.g., 10°C) to form the mixed nitrating acid.[5]
- **Reactant Preheating:** Pump a 12 wt% solution of isophthalic acid in concentrated sulfuric acid at a specific flow rate (e.g., 10 mL/min) through a preheating zone to raise its temperature to 50°C.[5]
- **Nitration Reaction:** The preheated isophthalic acid solution and the mixed acid are then continuously fed into a tubular reactor maintained at the reaction temperature (e.g., 75°C). The residence time in the reactor is controlled by the flow rates and the reactor volume (e.g., 4 minutes).[5]
- **Quenching:** The reaction mixture exiting the reactor is continuously fed into a stirred microreactor where it is quenched with a continuous flow of cold water (e.g., 15 mL/min at 10°C) to precipitate the product.[5]
- **Product Isolation:** The resulting slurry is continuously collected, filtered, and washed with water.
- **Drying:** The isolated solid is dried under vacuum at 60°C. This method has been reported to achieve yields of up to 90% with a purity of 99.2%.[5]

Data Presentation

The following tables summarize the quantitative data from various reported synthesis protocols.

Reaction Conditions and Yields

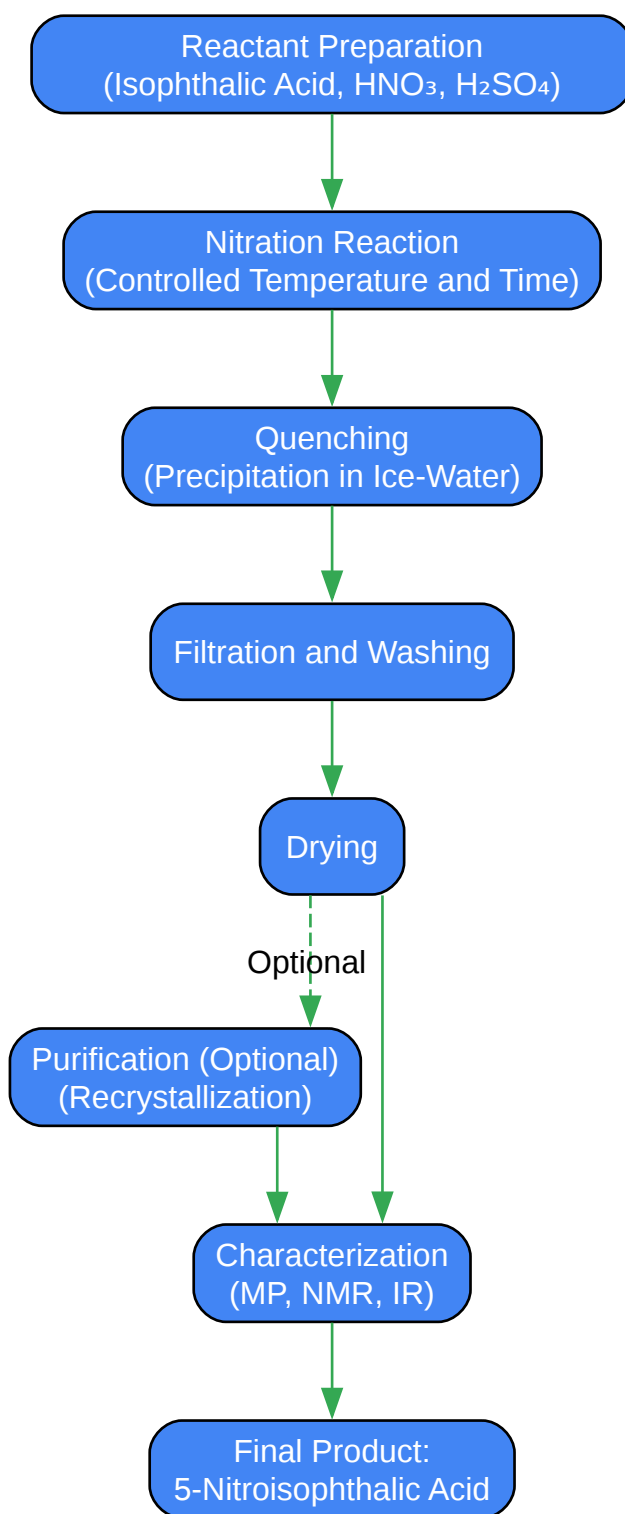
Method	Isophthalic Acid (g)	Nitrating Agent	Sulfuric Acid (mL)	Temperature (°C)	Time (h)	Yield (%)	Purity (%)	Reference
Batch 1	40	60% HNO ₃ (37.8 g)	104.3	60	4	68.4	-	[3]
Batch 2	10	Fuming HNO ₃ (7 g)	30	60-65	3	83	99.3	[4]
Continuous	-	65% HNO ₃	-	75	4 min (residence)	90	99.2	[5]

Product Characterization Data

Analysis	Result
Appearance	Light cream crystalline powder[1]
Melting Point	259-261 °C[1]
¹ H NMR	Spectral data available in public databases.[2]
¹³ C NMR	Spectral data available in public databases.[2][6]
IR (KBr)	Characteristic peaks for C=O (carboxylic acid), C=C (aromatic), and N-O (nitro) stretching. Spectral data available in public databases.[2][7]

Experimental Workflow and Logic

The general workflow for the synthesis of **5-nitroisophthalic acid** involves several key stages, from reactant preparation to final product purification.



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Figure 2. General experimental workflow for the synthesis of **5-nitroisophthalic acid**.

Conclusion

The synthesis of **5-nitroisophthalic acid** from isophthalic acid is a well-established and efficient process. This guide provides detailed experimental protocols and key data to aid researchers and professionals in the successful synthesis and characterization of this important chemical intermediate. The choice between a batch and a continuous process will depend on the desired scale of production, with continuous flow methods offering significant advantages for industrial applications. Careful control of reaction parameters is crucial for achieving high yields and purity.

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